molecular formula C20H28FNO4 B1316105 Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate CAS No. 917755-77-2

Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate

Cat. No. B1316105
M. Wt: 365.4 g/mol
InChI Key: KIIYXHXWARGQKK-UHFFFAOYSA-N
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Description

Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate is a chemical compound used as a reagent in the synthesis of various derivatives . It has been used to synthesize 3-amino-1-(5-indanyloxy)-2-propanol derivatives, which act as sodium channel blockers to treat stroke patients .


Synthesis Analysis

The synthesis of Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate involves palladium-catalyzed α-arylation of esters with heterocyclic bromides and chlorides . This leads to the formation of 4-pyridylpiperidinyl esters .


Molecular Structure Analysis

The molecular formula of Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate is C20H28FNO4 . It has a molecular weight of 365.44 . The SMILES string representation of the molecule is CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)Cc2ccc(F)cc2 .


Chemical Reactions Analysis

Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate is a substrate used in a palladium-catalyzed α-arylation of esters with heterocyclic bromides and chlorides . This reaction leads to the formation of 4-pyridylpiperidinyl esters .


Physical And Chemical Properties Analysis

Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate is a solid with a melting point of 62-66 °C . It has a density of 1.1±0.1 g/cm3 and a boiling point of 435.7±35.0 °C at 760 mmHg . The compound has a molar refractivity of 96.1±0.3 cm3 .

Scientific Research Applications

Synthesis and Antimicrobial Activities

One study focused on the synthesis of ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate , which was achieved via the Knoevenagel condensation reaction. The synthesized compound was evaluated for its antifungal and antimicrobial susceptibilities, demonstrating its potential application in developing new antimicrobial agents (Kumar et al., 2016).

Drug Development and Molecular Design

Another application includes the design and synthesis of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. Compounds, including a closely related analogue to Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate, showed promising activity against Mycobacterium tuberculosis, indicating their potential in developing new treatments for tuberculosis (Jeankumar et al., 2013).

Chemistry and Structural Analysis

The chemical also finds applications in the synthesis of other complex molecules. For instance, methods for the preparation of (3S)-3-(4-fluorobenzyl)piperidinium Mandelate were described, showcasing the compound's utility in producing chiral salts for pharmaceutical applications (Emmett et al., 2004).

Protective Groups in Organic Synthesis

The compound also plays a role in organic synthesis, particularly in protecting hydroxyl groups. The 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group was designed, synthesized, and evaluated for protecting hydroxyl groups, with Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate serving as a model compound in these studies. This work underscores the importance of such compounds in the synthesis of protected glycosyl donors in carbohydrate chemistry (Spjut et al., 2010).

Safety And Hazards

Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl 4-[(4-fluorophenyl)methyl]piperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28FNO4/c1-5-25-17(23)20(14-15-6-8-16(21)9-7-15)10-12-22(13-11-20)18(24)26-19(2,3)4/h6-9H,5,10-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIYXHXWARGQKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584851
Record name 1-tert-Butyl 4-ethyl 4-[(4-fluorophenyl)methyl]piperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate

CAS RN

917755-77-2
Record name 1-tert-Butyl 4-ethyl 4-[(4-fluorophenyl)methyl]piperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 917755-77-2
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